(2R)-2-(2,6-Difluorophenyl)propan-1-amine
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Overview
Description
(2R)-2-(2,6-Difluorophenyl)propan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,6-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then converted to the corresponding amine through an amination reaction, often using reagents like ammonia or an amine donor under suitable conditions.
Resolution: The racemic mixture is resolved to obtain the (2R)-enantiomer using chiral resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon to facilitate the reduction step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chiral Catalysts: Using chiral catalysts to directly synthesize the (2R)-enantiomer, bypassing the need for resolution.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,6-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its structural properties.
Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(2,6-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(2,5-Difluorophenyl)pyrrolidine
- (2R)-2-(4-Chlorophenyl)ethan-1-amine
- (2R)-2-(3-Fluorophenyl)pyrrolidine
Uniqueness
(2R)-2-(2,6-Difluorophenyl)propan-1-amine is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
(2R)-2-(2,6-difluorophenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRJKFMENUPWMZ-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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